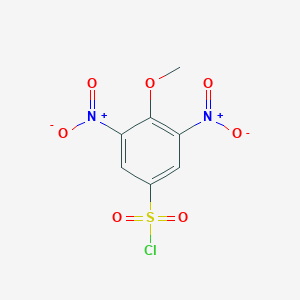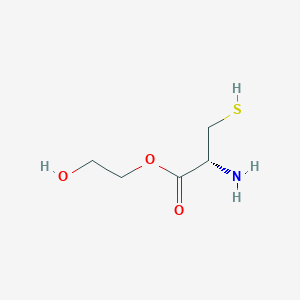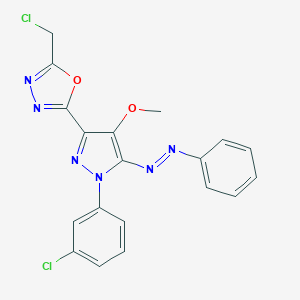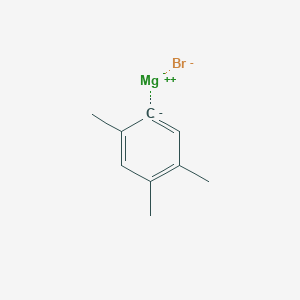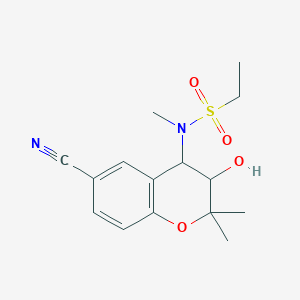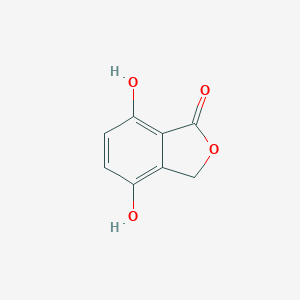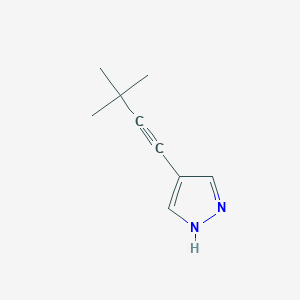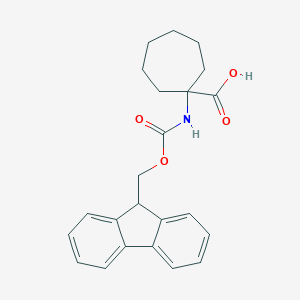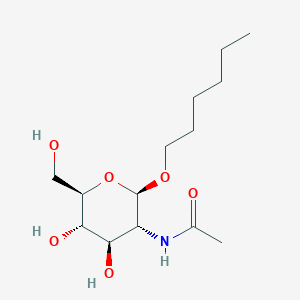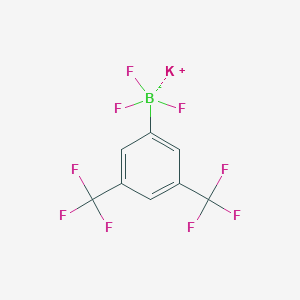
Potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate
Vue d'ensemble
Description
Potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate is a chemical compound with the linear formula (CF3)2C6H3BF3K . It has a molecular weight of 320.00 . It is commonly used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of Potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate is represented by the SMILES string [K+].FB-(F)c1cc(cc(c1)C(F)(F)F)C(F)(F)F . This indicates that the compound contains a potassium ion (K+) and a complex anion made up of a phenyl ring with two trifluoromethyl groups and a trifluoroborate group.
Physical And Chemical Properties Analysis
Potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate is a solid compound . Its InChI key is WCHMTVMZBOZGCS-UHFFFAOYSA-N .
Applications De Recherche Scientifique
Synthesis of Pyrazole Derivatives
This compound has been used in the synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives . These derivatives have shown potent growth inhibitory effects on drug-resistant bacteria, making them potential candidates for new antibiotics.
Antimicrobial Studies
The synthesized pyrazole derivatives have shown to be potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL . This indicates the potential of these compounds in antimicrobial applications.
Bactericidal Applications
Further studies led to the discovery of several lead compounds, which are bactericidal and potent against MRSA persisters . This highlights the potential use of this compound in the development of new bactericidal agents.
Biofilm Eradication
Compounds synthesized using Potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate have shown potency against S. aureus biofilms with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL . This suggests its potential application in the eradication of biofilms, which are often resistant to conventional antibiotics.
Synthesis of NK-1 Receptor Antagonists
®-[3,5-bis(trifluoromethyl) phenyl] ethanol [®-3,5-BTPE] is a crucial chiral intermediate for the synthesis of the NK-1 receptor antagonists aprepitant, rolapitant and fosaprepitant . This indicates the role of Potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate in the synthesis of important pharmaceutical compounds.
Safety and Hazards
This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and it should be used only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
Mécanisme D'action
Target of Action
Potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate is primarily used as an intermediate in organic synthesis . It is often incorporated into the structure of ligands in metal-catalyzed chemistry . The trifluoromethyl groups in the compound can alter the electron density of the ligand, thereby influencing its catalytic effect .
Mode of Action
The compound’s most important transformation is through the Suzuki coupling reaction, which connects molecular fragments to the target molecule . This process involves the exchange of a boron atom in the compound with a halogen atom in another molecule, forming a new carbon-carbon bond .
Biochemical Pathways
The compound’s primary role in biochemical pathways is as a building block in the synthesis of more complex molecules . Its use in the Suzuki coupling reaction allows for the construction of biaryl compounds, which are common structural motifs in many biologically active compounds .
Pharmacokinetics
Its bioavailability would depend on the specific context of its use and the properties of the final product .
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki coupling reaction . This enables the synthesis of a wide range of complex organic compounds .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Additionally, the compound’s melting point is between 217 and 220 degrees Celsius, and its boiling point is 248.1±50.0 degrees Celsius under one atmosphere of pressure , indicating that it is stable under normal conditions but can decompose under high heat .
Propriétés
IUPAC Name |
potassium;[3,5-bis(trifluoromethyl)phenyl]-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BF9.K/c10-7(11,12)4-1-5(8(13,14)15)3-6(2-4)9(16,17)18;/h1-3H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHMTVMZBOZGCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BF9K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635435 | |
| Record name | Potassium [3,5-bis(trifluoromethyl)phenyl](trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate | |
CAS RN |
166328-09-2 | |
| Record name | Borate(1-), [3,5-bis(trifluoromethyl)phenyl]trifluoro-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=166328-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium [3,5-bis(trifluoromethyl)phenyl](trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




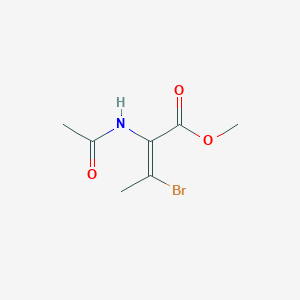
![6-Chloro-4-methyl-1H-benzo[d]imidazole](/img/structure/B67859.png)
